2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate
Description
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3NO2/c1-18(16-19-6-5-9-23(17-19)25(26,27)28)29-14-15-31-24(30)22-12-10-21(11-13-22)20-7-3-2-4-8-20/h2-13,17-18,29H,14-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSJMZHFRHDVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906004 | |
| Record name | 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl [1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101221-55-0 | |
| Record name | Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 1-biphenylylcarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101221550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl [1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotation and Coupling Reaction
The intermediate is prepared using 3-trifluoromethylaniline as the starting material. The process involves:
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Diazotation : Reaction of 3-trifluoromethylaniline with sodium nitrite in hydrochloric acid at 5–10°C to form the diazonium salt.
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Coupling with Isopropenyl Acetate : The diazonium salt is reacted with isopropenyl acetate in a polar solvent (e.g., methanol-water) at 40–60°C, catalyzed by cuprous chloride (0.015 moles).
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Reactants : 97 g (0.602 mol) 3-trifluoromethylaniline, 42.2 g (0.612 mol) NaNO₂, 75.2 g (0.751 mol) isopropenyl acetate.
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Conditions : 30-minute diazotation at 5°C, followed by 30-minute coupling at 60°C.
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Yield : 41.9% after bisulfite complex purification.
Alternative Route via Cyanoalkylation
A less common method involves m-trifluoromethylphenyl bromide reacting with acetone under liquefied ammonia and UV light. However, this approach suffers from low yields (~30%) and苛刻reaction conditions, limiting industrial applicability.
Reductive Amination to Form the Propan-2-ylamino Group
The ketone intermediate is converted to the amine via reductive amination:
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Reactants : 1-(3-Trifluoromethylphenyl)propan-2-one, ammonium acetate, sodium cyanoborohydride.
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Workup : Neutralization with NaOH, extraction with dichloromethane, and vacuum distillation.
Esterification with 4-Phenylbenzoic Acid
The final step involves esterifying the amine with 4-phenylbenzoic acid:
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Activation : 4-Phenylbenzoic acid is converted to its acid chloride using thionyl chloride.
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Coupling : Reaction of the amine with the acid chloride in dichloromethane, catalyzed by triethylamine at 0–25°C.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product.
Reaction Conditions and Optimization
Catalytic Systems
Solvent Systems
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Polar Solvents : Methanol-water mixtures improve solubility of diazonium salts and coupling efficiency.
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Non-Polar Solvents : Heptane aids in layer separation during workup.
Purification Techniques
Bisulfite Complex Formation
Vacuum Distillation
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Conditions : 80–100°C at 5–10 mmHg.
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Outcome : Yields high-purity intermediate suitable for subsequent steps.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-Trifluoromethylaniline | 320 |
| Isopropenyl Acetate | 150 |
| CuCl Catalyst | 90 |
| Total (per kg product) | 560 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Diazotation/Coupling | 41.9 | 95 | High |
| Cyanoalkylation | 30 | 85 | Low |
The diazotation method is preferred industrially due to better yields and milder conditions .
Chemical Reactions Analysis
Types of Reactions
2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
This compound is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the treatment of diseases where trifluoromethyl groups enhance metabolic stability and bioactivity.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit cancer cell proliferation in vitro. A study involving related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate may exhibit similar properties .
Neuropharmacology
The compound's aminoethyl structure may contribute to neuropharmacological effects, making it a candidate for studying neurodegenerative diseases. Preliminary studies indicate that modifications in this class of compounds can influence neurotransmitter systems, potentially leading to new treatments for conditions like Alzheimer's disease.
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a functional monomer in the synthesis of polymers. Its ability to influence the physical properties of polymers makes it valuable for creating materials with specific characteristics such as enhanced thermal stability or chemical resistance.
Case Study: Coatings and Adhesives
Research has shown that incorporating such compounds into coatings can improve adhesion and durability. For example, experiments have demonstrated that adding trifluoromethylated compounds enhances the water-repellency and scratch resistance of polymer films .
Biological Research Applications
Biochemical Studies
The compound's unique structure allows it to act as a probe in biochemical assays. Its interactions with enzymes or receptors can provide insights into biological pathways and mechanisms.
Case Study: Enzyme Inhibition
Studies have explored the use of similar compounds as enzyme inhibitors. The presence of the trifluoromethyl group can significantly alter binding affinities, making it a useful tool for investigating enzyme kinetics and inhibition mechanisms .
Summary Table of Applications
| Application Area | Specific Use Case | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects against cancer cells |
| Neuropharmacology | Potential treatment avenues for neurodegenerative diseases | |
| Material Science | Polymer Chemistry | Improved thermal stability and chemical resistance |
| Coatings and Adhesives | Enhanced water-repellency and scratch resistance | |
| Biological Research | Biochemical Studies | Useful as a probe for enzyme interactions |
| Enzyme Inhibition | Altered binding affinities observed |
Mechanism of Action
The mechanism of action of 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 101221-55-0
- Molecular Formula: C₂₅H₂₄F₃NO₂
- Molecular Weight : 427.46 g/mol
- Physical Properties :
Structural Features: The compound comprises a trifluoromethylphenyl group attached to a propan-2-ylaminoethyl backbone, esterified with a 4-phenylbenzoate moiety. The trifluoromethyl (-CF₃) group enhances metabolic stability and hydrophobic interactions, while the 4-phenyl substituent on the benzoate contributes to π-π stacking and steric bulk .
Comparison with Structurally Similar Compounds
Structural Analogues from ECHEMI Database
Three closely related compounds (Table 1) share the same propan-2-ylaminoethyl backbone but differ in benzoate substituents:
Analysis :
- Lipophilicity (LogP): The 4-phenyl derivative (LogP 6.14) is significantly more lipophilic than the 4-amino (estimated LogP ~4.5–5.0) and 4-fluoro (estimated LogP ~5.0–5.5) analogues.
- Bioactivity Implications: The 4-phenyl group may enhance binding to hydrophobic pockets in target proteins (e.g., ryanodine receptors in insects), as seen in structurally similar pesticides like chlorantraniliprole . The 4-amino analogue’s polarity could improve aqueous solubility but reduce metabolic stability due to susceptibility to oxidation or conjugation.
Functional Analogues in Pest Control
Relevance to Ryanodine Receptor Modulators (M.28 Class): The compound shares structural motifs with commercial ryanodine receptor agonists (Table 2), such as:
- Chlorantraniliprole : Contains a trifluoromethylpyrazole group and anthranilic diamide backbone.
- Cyantraniliprole: Features a cyano substituent for enhanced binding .
Critical Differences :
- Substituent Effects: The 4-phenylbenzoate group lacks the electron-withdrawing cyano or amide groups present in commercial analogues, which could reduce receptor affinity but improve environmental persistence .
Thermal and Chemical Stability
- The target compound’s high boiling point (525.2°C) and flash point (271.4°C) suggest stability under high-temperature applications, such as pesticide formulations.
- The 4-phenyl group’s steric bulk may protect the ester linkage from hydrolysis, enhancing shelf life compared to 4-amino/fluoro analogues .
Pharmacokinetic Considerations
- Solubility : The high LogP (6.14) indicates poor water solubility, necessitating emulsifiers or co-solvents in formulations.
- Metabolism : The trifluoromethyl group resists oxidative degradation, while the ester group may be susceptible to esterase-mediated hydrolysis .
Biological Activity
The compound 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate , also known by its CAS number 101221-55-0 , is a complex organic molecule with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 427.46 g/mol . This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
The chemical structure of the compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the benzoate moiety also suggests potential interactions with biological targets, making it a candidate for drug development.
Pharmacological Profile
Research indicates that this compound exhibits notable pharmacological properties, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against glioblastoma and breast adenocarcinoma cells, indicating potential for further investigation in cancer therapy .
- Antimicrobial Properties : Compounds with similar functional groups have been evaluated for antimicrobial activity, demonstrating efficacy against a range of bacterial strains. This suggests that this compound could also exhibit similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death characterized by morphological changes such as chromatin condensation and cell shrinkage .
- Inhibition of Key Enzymes : The structural characteristics may allow it to inhibit specific enzymes involved in tumor progression or microbial growth, although specific targets for this compound remain under investigation.
Case Studies
A review of literature reveals several studies focusing on the biological implications of structurally related compounds:
- Cytotoxic Effects : A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against breast and glioblastoma tumor cell lines, indicating their potency as antitumor agents .
- In Vivo Studies : Animal models treated with related compounds showed significant tumor growth inhibition without substantial toxicity at therapeutic doses, highlighting their potential for clinical applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H24F3NO2 |
| Molecular Weight | 427.46 g/mol |
| CAS Number | 101221-55-0 |
| Antitumor Activity (IC50) | Nanomolar range |
| Toxicity (LD50 in mice) | 2300 mg/kg |
Q & A
Q. What are the optimized synthetic routes for 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate, and how do reaction conditions affect yield?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Amine Intermediate Preparation : React 3-(trifluoromethyl)phenylpropan-2-amine with a bromoethyl ester precursor under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
Esterification : Couple the amine intermediate with 4-phenylbenzoic acid using EDCI/HOBt or DCC as coupling agents in anhydrous dichloromethane (DCM), achieving yields of 65–80% after purification via column chromatography .
- Critical Factors :
- Temperature control during amination to avoid byproducts.
- Use of moisture-free solvents to prevent hydrolysis of the ester group .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and trifluoromethyl C-F vibrations (1100–1250 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- Ester ethyl group protons (δ 4.2–4.4 ppm, quartet).
- Trifluoromethylphenyl aromatic protons (δ 7.5–7.8 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the propan-2-ylamino group (if crystalline) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, using cisplatin as a positive control .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic (PK) properties, and what computational tools validate these effects?
- Methodological Answer :
- Impact on PK : The CF₃ group enhances metabolic stability by resisting oxidative degradation and improves membrane permeability due to its lipophilicity .
- Computational Validation :
- Molecular Dynamics (MD) Simulations : Predict logP values and blood-brain barrier penetration using software like Schrödinger Suite .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to assess binding affinity to target proteins .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Re-evaluate activity across a broader concentration range (e.g., 0.1–200 µM) to identify non-linear effects .
- Assay Standardization : Control variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free conditions) to minimize variability .
- Metabolite Profiling : Use LC-MS to check for degradation products that may interfere with activity measurements .
Q. What strategies improve the compound’s aqueous solubility while maintaining bioactivity?
- Methodological Answer :
- Prodrug Design : Replace the ester with a phosphate or glycoside moiety to enhance hydrophilicity .
- Salt Formation : Synthesize hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid, respectively .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm) to improve dispersion in physiological buffers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
